molecular formula C6H15NS B14490075 N,N-Dimethyl-tert-butylsulfenamide CAS No. 64037-64-5

N,N-Dimethyl-tert-butylsulfenamide

Cat. No.: B14490075
CAS No.: 64037-64-5
M. Wt: 133.26 g/mol
InChI Key: GRHWFPGYJYPMEQ-UHFFFAOYSA-N
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Description

Overview of Sulfenamide (B3320178) Chemistry and its Fundamental Principles

Sulfenamides are a class of organosulfur compounds with the general formula R−S−N(R')₂, where R and R' represent hydrogen, alkyl, or aryl groups. wikipedia.org These compounds are characterized by a sulfur-nitrogen (S-N) single bond. The chemistry of sulfenamides is largely dictated by the nature of this S-N bond, which is labile and susceptible to cleavage. wikipedia.orgpkusz.edu.cn The sulfur atom in sulfenamides is generally the more electrophilic center, making it a target for nucleophilic attack. pkusz.edu.cn Conversely, the nitrogen atom, with its lone pair of electrons, can react with electrophiles. pkusz.edu.cn

The synthesis of sulfenamides can be achieved through several routes. A common method involves the reaction of sulfenyl chlorides with primary or secondary amines. wikipedia.org Other preparative methods include the reaction of thiols or disulfides with amines, sometimes facilitated by a catalyst like copper. wikipedia.orgorganic-chemistry.orgnih.gov

Sulfenamides are versatile intermediates in organic synthesis, participating in a variety of transformations such as oxidation, amination, and sulfuration. researcher.liferesearchgate.net Their reactivity also allows for thermal and photochemical reactions, which can lead to the homolytic cleavage of the S-N bond to form amino and sulfenyl radicals. pkusz.edu.cn

Structural Characteristics of N,N-Dimethyl-tert-butylsulfenamide within the Sulfenamide Class

This compound possesses a distinct structure defined by the presence of a bulky tert-butyl group attached to the sulfur atom and two methyl groups on the nitrogen atom. The S-N bond in sulfenamides is a chiral axis, which can lead to the formation of diastereomeric compounds. wikipedia.org This chirality arises from a partial double bond character between sulfur and nitrogen and the steric hindrance imparted by bulky substituents, which creates a significant energy barrier to interconversion. wikipedia.org

The key structural feature of this compound is the sterically demanding tert-butyl group. This group influences the compound's reactivity and stability. In the broader context of sulfenamides and related compounds like sulfinamides and sulfonamides, the nature of the S-N bond has been a subject of extensive study. chemrxiv.orgchemrxiv.org While π-bonding contributions were once thought to be significant in determining the rotational barriers in sulfenamides, more recent research suggests that electron repulsion is the dominant factor. chemrxiv.orgchemrxiv.org

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C6H15NS
Molecular Weight 133.25 g/mol
CAS Number 37953-26-3

This data is compiled from various chemical supplier databases and is for informational purposes.

Research Trajectory and Current Focus Areas Pertaining to the Chemical Compound

Research involving sulfenamides, including this compound and its analogs, has evolved significantly. Initially, much of the focus was on their application in the vulcanization of rubber. wikipedia.org However, their utility as versatile reagents in organic synthesis has led to a broader range of research applications. nih.govresearchgate.net

A significant area of research has been the use of tert-butanesulfinamide, a related compound, as a chiral auxiliary in the asymmetric synthesis of amines. rsc.orgnih.govscispace.com The tert-butanesulfinyl group can be readily attached to aldehydes and ketones to form N-tert-butanesulfinyl imines. scispace.comnih.gov These intermediates undergo diastereoselective nucleophilic additions, providing access to a wide variety of enantioenriched amines after the facile cleavage of the sulfinyl group. scispace.com This methodology has been applied to the synthesis of complex nitrogen-containing heterocycles, which are common motifs in natural products and pharmaceuticals. rsc.orgnih.gov

Current research continues to explore the synthetic utility of sulfenamides. For instance, the catalytic asymmetric oxidation of prochiral sulfenamides to chiral sulfinamides is an area of active investigation, offering a pathway to valuable sulfur-stereogenic compounds. acs.org Furthermore, the development of novel synthetic methods, such as the electrochemical dehydrogenative cross-coupling of thiols and amines, provides more sustainable routes to sulfenamides. nih.gov The unique reactivity of the S-N bond continues to be exploited in the development of new chemical transformations. researchgate.netresearchgate.net

Properties

CAS No.

64037-64-5

Molecular Formula

C6H15NS

Molecular Weight

133.26 g/mol

IUPAC Name

N-tert-butylsulfanyl-N-methylmethanamine

InChI

InChI=1S/C6H15NS/c1-6(2,3)8-7(4)5/h1-5H3

InChI Key

GRHWFPGYJYPMEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SN(C)C

Origin of Product

United States

Synthetic Methodologies for N,n Dimethyl Tert Butylsulfenamide and Analogous Sulfenamides

Direct Synthetic Approaches to Sulfenamide (B3320178) Formation

Direct methods for sulfenamide synthesis involve the formation of the S-N bond in a single key step from readily available precursors. These approaches are often favored for their efficiency and atom economy.

Oxidative Coupling Reactions of Thiols and Amines

A common and direct route to sulfenamides is the oxidative coupling of thiols and amines. acs.org This method involves the reaction of a thiol, such as tert-butylthiol, with an amine, like dimethylamine (B145610), in the presence of an oxidizing agent. The reaction proceeds through the formation of a disulfide intermediate from the thiol, which then reacts with the amine to yield the sulfenamide. acs.org

Various oxidizing systems can be employed, including electrochemical methods which offer an environmentally benign alternative by using electricity to drive the transformation without the need for chemical oxidants. acs.org Mechanistic studies suggest that the amine is oxidized to a radical cation which then reacts with the disulfide to form the sulfenamide. acs.org

Table 1: Examples of Oxidative Coupling Conditions

ThiolAmineOxidizing SystemConditionsYield
ThiophenolsVarious aminesElectrochemical (C anode/Fe cathode)CH3CN/0.3 M HCl, 5 minGood to excellent
Aliphatic thiolsVarious aminesElectrochemical (C anode/Fe cathode)CH3CN/0.3 M HCl, 5 minGood
Dimethyl sulfoxide (B87167) (DMSO)Various thiolsIn the presence of HIAcidic conditionsNot specified

Formation from Sulfinic Acid Derivatives, including Sodium Sulfinates

An alternative strategy for the synthesis of sulfenamides involves the use of sulfinic acid derivatives. A notable method utilizes sodium sulfinates and amines as starting materials. This approach offers the advantage of using readily accessible and stable sulfinate salts. The reaction conditions are typically mild, and the method demonstrates a broad substrate scope, making it a versatile tool for preparing a variety of sulfenamides. nih.govacs.orgresearcher.life This selective synthesis can be directed towards either sulfonamides or sulfenamides, depending on the specific reaction conditions employed. nih.govacs.org

Electrochemical methods have also been developed for the synthesis of sulfonamides from sodium sulfinates, which could potentially be adapted for sulfenamide synthesis. acs.org These methods are advantageous due to their environmentally benign nature, avoiding the use of external oxidants. acs.org

Coupling of Amides with N-Thiosuccinimides or N-Thiophthalimides

A robust and general method for the preparation of N-acylsulfenamides involves the reaction of primary amides, carbamates, sulfonamides, sulfinamides, and ureas with stable N-thiosuccinimides or N-thiophthalimides. nih.govorganic-chemistry.orgnih.gov This approach is particularly advantageous as it avoids the use of highly reactive and often toxic sulfenyl chlorides. nih.govorganic-chemistry.org The N-thiosuccinimide and N-thiophthalimide reagents are themselves prepared in a single step from commercially available thiols. nih.gov

The reaction proceeds via nucleophilic attack of the amide nitrogen on the electrophilic sulfur of the N-thiosuccinimide or N-thiophthalimide, with the succinimide (B58015) or phthalimide (B116566) anion acting as an excellent leaving group. organic-chemistry.org This method exhibits a broad substrate scope with respect to both the amide and the thiol-derived component, providing access to a wide range of N-acylsulfenamides in good to excellent yields. nih.govorganic-chemistry.org

Indirect Synthetic Routes and Functional Group Interconversions

Indirect methods for sulfenamide synthesis often involve the formation of a precursor molecule which is then converted to the desired sulfenamide through functional group interconversion.

S-Arylation and Dealkylation Strategies in Sulfenamide Synthesis (e.g., Ullmann-type reactions)

S-arylation of sulfenamides has emerged as a powerful tool for the synthesis of sulfilimines, which are precursors to other important sulfur-containing compounds. acs.orgorganic-chemistry.orgnih.gov One prominent method is the Ullmann-type coupling, which involves the reaction of a sulfenamide with a (hetero)aryl iodide catalyzed by copper(I) iodide. nih.govorganic-chemistry.orgacs.org This reaction is tolerant of a wide range of functional groups and can be used for the late-stage functionalization of complex molecules. nih.gov

The mechanism of the classic Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a nucleophile. organic-chemistry.org In the context of sulfenamide synthesis, the sulfenamide acts as the nucleophile, attacking the aryl halide in the presence of a copper catalyst. nih.govorganic-chemistry.org

Another approach involves the base-promoted S-arylation of sulfenamides with diaryliodonium salts. acs.orgorganic-chemistry.orgnih.gov This transition-metal-free method proceeds under mild conditions and offers excellent chemoselectivity. organic-chemistry.org The reaction is believed to proceed through deprotonation of the sulfenamide followed by ligand exchange and reductive elimination. organic-chemistry.org

Considerations for Green Chemistry Principles in Sulfenamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of sulfenamides and related compounds, aiming to develop more environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, catalyst-free conditions, and the reduction of waste.

One approach involves performing reactions in water, which is a non-toxic and readily available solvent. For instance, the synthesis of sulfonamides has been successfully carried out in aqueous media under dynamic pH control, using equimolar amounts of reactants and avoiding the use of organic bases. rsc.org Similar strategies could be explored for sulfenamide synthesis.

Catalyst-free methods are also being developed. A novel, green method for the synthesis of sulfonamides and sulfonyl azides has been reported that proceeds under catalyst-free conditions with high yields and selectivities in short reaction times. researchgate.net

Furthermore, the use of environmentally benign oxidants is a key aspect of green chemistry. Electrochemical methods, as mentioned earlier, avoid the need for chemical oxidants. acs.org Another approach utilizes ammonium (B1175870) nitrate (B79036) in the presence of oxygen as a terminal oxidant for the synthesis of sulfonyl halides from thiols, which can then be converted to sulfonamides in a one-pot protocol. semanticscholar.org This method significantly reduces the use of solvents and hazardous reagents. semanticscholar.org The use of polyethylene (B3416737) glycol (PEG-400) as a recyclable and non-toxic solvent has also been explored for sulfonamide synthesis. sci-hub.se

Mechanistic Insights into the Reactivity Profiles of N,n Dimethyl Tert Butylsulfenamide

Gas-Phase Thermolysis Studies of N,N-Dimethyl-tert-butylsulfenamide

The thermal decomposition of organosulfur compounds in the gas phase provides fundamental insights into bond dissociation energies and reaction pathways. While specific experimental thermolysis studies on this compound are not extensively detailed in the reviewed literature, its decomposition pathways can be projected based on well-established principles of unimolecular gas-phase reactions for structurally related compounds.

A kinetic analysis of a gas-phase thermolysis reaction involves monitoring the rate of decomposition at various temperatures to determine the rate constant (k). From the temperature dependence of the rate constant, the Arrhenius parameters—the activation energy (Ea) and the pre-exponential factor (A)—are calculated. The activation energy represents the minimum energy required for the reaction to occur, while the pre-exponential factor relates to the frequency of collisions with the correct orientation. These parameters are crucial for understanding reaction mechanisms and predicting reaction rates under different conditions. researchgate.netnih.gov

For a unimolecular reaction like the thermolysis of this compound, the Arrhenius equation is expressed as: k = A e-Ea/RT

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

The data below is a hypothetical representation for illustrative purposes, showing typical parameters that would be determined in such a study.

ParameterHypothetical ValueUnit
Activation Energy (Ea)180kJ/mol
Pre-exponential Factor (A)1013s-1
Temperature Range500 - 600K

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The gas-phase thermolysis of this compound is expected to proceed primarily through a unimolecular mechanism. Given the structure of the molecule, which contains a tert-butyl group bonded to the sulfur atom, the dominant pathway is anticipated to be an elimination reaction, analogous to those seen in other tert-butyl derivatives. This process involves the intramolecular rearrangement and cleavage of bonds within a single molecule, without the involvement of other reactants.

The most plausible mechanism for the thermal decomposition of this compound involves a concerted, pericyclic elimination reaction that proceeds through a four-center cyclic transition state. This model is a well-established pathway for the pyrolysis of compounds containing a β-hydrogen atom, such as esters and xanthates (Chugaev elimination). In this case, one of the hydrogen atoms from a methyl group on the tert-butyl substituent is transferred to the nitrogen atom via a four-membered ring-like arrangement involving the β-carbon, the α-carbon, the sulfur atom, and the nitrogen atom.

The transition state involves the simultaneous (or near-simultaneous) breaking of the C-S and C-H bonds and the formation of the C=C and N-H bonds. This concerted process generally has a lower activation energy than a stepwise mechanism involving radical intermediates.

The decomposition via the four-center cyclic transition state directly leads to the formation of two stable products: isobutene and an S-unsubstituted thiohydroxylamine (specifically, N,N-dimethylthiohydroxylamine). The tert-butyl group is eliminated as isobutene, a stable alkene. The remaining fragment, containing the S-N-H moiety, forms N,N-dimethylthiohydroxylamine. This pathway is considered highly favorable as it avoids the formation of high-energy radical species and results in thermodynamically stable molecules.

S-N Bond Lability and General Reactivity in Sulfenamides

The sulfur-nitrogen bond is the defining functional group of sulfenamides, and its inherent lability is central to their chemistry. wikipedia.orgrsc.org This bond is susceptible to cleavage under various conditions, including thermal stress, and in the presence of both nucleophiles and electrophiles. pkusz.edu.cn The strength and polarity of the S-N bond can be tuned by the electronic and steric nature of the substituents on both the sulfur and nitrogen atoms, which in turn dictates the reactivity profile of the specific sulfenamide (B3320178). wikipedia.org

The difference in electronegativity between sulfur and nitrogen, along with the presence of lone pairs on both atoms, imparts a distinct electronic character to the S-N bond.

Electrophilic Sulfur: The sulfur atom in a sulfenamide is generally considered the more electrophilic center of the S-N bond. wikipedia.orgpkusz.edu.cn It is susceptible to attack by a wide range of nucleophiles. This electrophilicity is a key aspect of sulfenamide chemistry, allowing for reactions with thiols, amines, and various carbon nucleophiles. wikipedia.org The electrophilic nature of the sulfur can be enhanced by electron-withdrawing groups attached to it.

Nucleophilic Nitrogen: Conversely, the nitrogen atom, possessing a lone pair of electrons, behaves as a nucleophilic and basic center. wikipedia.orgpkusz.edu.cn It can react with various electrophiles, a process that often precedes nucleophilic attack at the sulfur atom. pkusz.edu.cn The nucleophilicity of the nitrogen is influenced by the substituents attached to it; in the case of this compound, the two methyl groups enhance its nucleophilic character compared to a primary sulfenamide.

This dual electronic nature—an electrophilic sulfur atom and a nucleophilic nitrogen atom—makes the S-N bond uniquely reactive and is fundamental to the diverse applications of sulfenamides in synthesis and industry. pkusz.edu.cnnih.gov

Bond Cleavage Pathways and Mechanisms

The cleavage of bonds within this compound can proceed through several mechanistic pathways, primarily involving the scission of the S-N bond or, under certain conditions, a C-N bond. The lability of the S-N bond is a key feature of sulfenamide chemistry wikipedia.org.

Homolytic Cleavage: The S-N bond can undergo homolytic cleavage to generate a dimethylamino radical ((CH₃)₂N•) and a tert-butylsulfenyl radical ((CH₃)₃CS•) pkusz.edu.cn. This process is typically initiated by thermal or photochemical energy. The resulting radicals are reactive intermediates that can participate in a variety of subsequent reactions, including radical-radical coupling and hydrogen abstraction.

Heterolytic Cleavage: The polarity of the S-N bond, with sulfur being the more electrophilic center, allows for heterolytic cleavage. Nucleophilic attack on the sulfur atom is a common reaction pathway for sulfenamides wikipedia.org. This can be initiated by a range of nucleophiles, leading to the displacement of the dimethylamino group. Conversely, in the presence of strong electrophiles, the nitrogen atom can be attacked, which can also facilitate S-N bond cleavage pkusz.edu.cn.

Reductive Cleavage: The N-S bond in related sulfonamides can be cleaved under reductive conditions organic-chemistry.orgchemrxiv.org. By analogy, this compound could potentially undergo reductive cleavage using appropriate reducing agents, which would likely lead to the formation of dimethylamine (B145610) and tert-butylthiol.

C-N Bond Cleavage: While less common than S-N bond cleavage, the cleavage of a C-N bond is also a possibility, particularly in related tertiary amine systems where the loss of a bulky alkyl group can occur via an Sₙ1 pathway researchgate.net. In the context of this compound, this could theoretically involve the loss of a methyl group from the nitrogen atom under specific catalytic conditions.

Oxidation and Reduction Chemistry of Sulfenamide Linkages

The sulfur and nitrogen atoms in the sulfenamide linkage are both susceptible to oxidation and reduction, leading to a variety of products with different oxidation states.

Oxidation: The oxidation of sulfenamides can occur at either the sulfur or the nitrogen atom, depending on the oxidant and reaction conditions pkusz.edu.cn.

Oxidation at Sulfur: Oxidation at the sulfur atom is a common transformation. Mild oxidizing agents can convert the sulfenamide to the corresponding sulfinamide (R-S(O)-NR'₂). Further oxidation can lead to the sulfonamide (R-S(O)₂-NR'₂). The photooxidation of sulfenamides by singlet oxygen has been studied, indicating the susceptibility of the sulfur atom to electrophilic attack by singlet oxygen acs.org. Asymmetric oxidation of sulfenamides, often using chiral catalysts, can lead to the formation of chiral sulfinamides, which are valuable intermediates in organic synthesis acs.org.

Oxidation at Nitrogen: While less common, oxidation at the nitrogen atom can also occur, potentially forming species such as aminoxy radicals or nitroxides, depending on the reaction pathway.

Reduction: The reduction of the sulfenamide linkage typically involves the cleavage of the S-N bond. As mentioned previously, reductive cleavage can lead to the formation of an amine and a thiol. This transformation can be achieved using various reducing agents. The reduction of related sulfonamides to the corresponding amines and sulfinates has been demonstrated and highlights a potential reactivity pathway for this compound chemrxiv.org.

Photochemical and Other Thermal Rearrangements in Sulfenamide Systems

Sulfenamide systems can undergo a variety of rearrangements when subjected to heat or light, leading to the formation of new structural motifs.

Thermal Rearrangements: While specific studies on the thermal rearrangement of this compound are not prevalent, research on the closely related tert-butylsulfinamides provides significant insight. Tert-butylsulfinamides are known to be unstable at elevated temperatures and can undergo rearrangement, particularly in chlorinated solvents, to form the more stable N-(tert-butylthio)-tert-butylsulfonamide d-nb.infonih.govdoaj.orgbeilstein-journals.orgnih.gov. This rearrangement is not believed to proceed via a radical mechanism d-nb.infobeilstein-journals.orgnih.gov. The propensity for this type of rearrangement suggests that this compound might also exhibit thermal instability, potentially leading to rearranged products under forcing conditions.

Screening of Rearrangement Conditions for tert-Butylsulfinamide beilstein-journals.org
EntryReaction ConditionsYield (%) of N-(tert-butylthio)-tert-butylsulfonamideObservations
1Neat, thermal27Complete consumption of starting material, significant material loss.
2Toluene-Complete consumption of starting material.
3o-Xylene-Complete consumption of starting material.
7-9Boric acid in various solvents-Complete consumption of starting material.
10Methanesulfonic acid-Complete consumption of starting material.
13p-TSA-Complete consumption of starting material.
22Benzoyl peroxide-Complete consumption of starting material, no effect on rate.
23TEMPO-No effect on rate.
242,6-di-tert-butylphenol-No effect on rate.
25Microwave irradiation-Complete consumption of starting material.

Photochemical Rearrangements: The photochemical behavior of sulfenamides can involve various transformations. Irradiation can induce homolytic cleavage of the S-N bond, leading to radical-mediated reactions pkusz.edu.cn. In related systems, such as aryl triflimides, UV irradiation has been shown to promote homolytic N-S bond cleavage nih.gov. Furthermore, photocatalytic methods have been developed for the synthesis of related sulfinamides and sulfenamides, indicating the susceptibility of these systems to photochemical activation chemistryviews.orgresearchgate.netnih.gov. While specific photochemical rearrangements of this compound have not been detailed in the literature, the general principles of sulfenamide photochemistry suggest that irradiation could lead to isomerization, rearrangement, or fragmentation products.

Advanced Applications of N,n Dimethyl Tert Butylsulfenamide in Organic Synthesis

Role as Versatile Synthetic Intermediates in Molecular Construction

Sulfenamides are recognized as valuable synthetic intermediates primarily due to the reactive and labile nature of the sulfur-nitrogen bond. This reactivity allows them to act as transfer agents for sulfenyl groups or amino groups, enabling a variety of molecular transformations.

The sulfur atom in sulfenamides is in a low oxidation state (II) and can be readily oxidized to higher oxidation states. This property makes them useful precursors for the synthesis of more oxidized sulfur-containing functional groups. For instance, the oxidation of sulfenamides is a key strategy for accessing sulfinamides (sulfur(IV)) and sulfonamides (sulfur(VI)). researchgate.net The controlled oxidation of N-acylsulfenamides, in particular, has been developed into a powerful method for producing chiral N-acylsulfinamides, which are valuable intermediates in their own right. researchgate.netnih.gov The choice of oxidant and reaction conditions is critical to selectively achieve the desired oxidation state.

Sulfenamides can participate in reactions that result in the formation of new carbon-nitrogen bonds. A prominent example is their use in the synthesis of sulfilimines. Sulfilimines are compounds containing a sulfur-nitrogen double bond and are precursors to sulfoximines, a class of compounds of growing interest in pharmaceuticals and agrochemicals. researchgate.netnih.gov One key method involves the rhodium-catalyzed S-alkylation of N-acylsulfenamides with diazo compounds, which directly yields sulfilimines. researchgate.net This transformation capitalizes on the nucleophilicity of the sulfur atom and avoids competing N-alkylation, providing a direct route to these important nitrogen-containing structures. researchgate.net

Due to the lability of the S-N bond, sulfenamides are frequently employed as sulfenylating reagents. nih.gov They can transfer a sulfenyl group (R-S-) to a variety of nucleophiles. This reactivity is fundamental to their role in sulfuration reactions, where a sulfur-containing moiety is introduced into a molecule. The specific nature of the sulfenamide (B3320178), including the substituents on both the nitrogen and sulfur atoms, can be tuned to modulate its reactivity and scope in these sulfuration processes.

Stereoselective and Asymmetric Synthesis Involving Sulfenamide Derivatives

A significant area of modern research focuses on using sulfenamide derivatives in asymmetric catalysis to create chiral molecules with high enantioselectivity. The ability to control the stereochemistry at the sulfur center is crucial for developing new therapeutic agents and agrochemicals, as different enantiomers can have vastly different biological activities. nih.gov

The asymmetric synthesis of sulfoximines, which feature a configurationally stable chiral sulfur center, has been a significant challenge. researchgate.net A breakthrough in this area has been the development of the enantioselective alkylation of N-acylsulfenamides at the sulfur atom. researchgate.netnih.gov This method provides enantioenriched sulfilimines, which can then be readily oxidized to the corresponding sulfoximines with complete retention of stereochemistry. nih.gov

The reaction typically employs a chiral rhodium catalyst to mediate the coupling of N-acylsulfenamides with diazo compounds under mild conditions. researchgate.netnih.gov This approach has proven to be general, with catalyst loadings as low as 0.1 mol% providing high yields and excellent enantioselectivity. nih.gov The steric and electronic properties of the N-acylsulfenamide are crucial for achieving high levels of asymmetric induction. researchgate.net

Table 1: Rhodium-Catalyzed Asymmetric S-Alkylation of N-Acylsulfenamides Data sourced from research on the catalytic enantioselective sulfur alkylation of sulfenamides. researchgate.netnih.gov

N-Acylsulfenamide SubstrateDiazo CompoundChiral CatalystYield (%)Enantiomeric Ratio (er)
N-(tert-Butylthio)pivalamideMethyl 2-phenyldiazoacetateRh₂(S-PTAD)₄9598:2
N-(Phenylthio)benzamideEthyl 2-phenyldiazoacetateRh₂(S-PTAD)₄9497:3
N-(4-Bromophenylthio)benzamideMethyl 2-(4-methoxyphenyl)diazoacetateRh₂(S-PTAD)₄9698:2
N-(tert-Butylthio)benzamideEthyl 2-(4-chlorophenyl)diazoacetateRh₂(S-PTAD)₄9296:4

Chiral N-acylsulfinamides are important building blocks in synthetic chemistry, but their preparation has been challenging due to the weak nucleophilicity of amides. nih.gov A novel and efficient method involves the catalytic asymmetric oxidation of N-acylsulfenamides. nih.govresearcher.life This strategy utilizes a chiral Brønsted acid, such as a chiral phosphoric acid, to catalyze the oxidation with an environmentally benign oxidant like hydrogen peroxide (H₂O₂). researchgate.netnih.gov

The N-H bond present in the N-acylsulfenamide is crucial for this process, as it forms hydrogen bonds with the chiral catalyst, creating a chiral environment that directs the stereoselective oxidation of the sulfur atom. nih.govresearcher.life This method produces chiral N-acylsulfinamides in high yields and with high enantioselectivities. nih.gov These products can be further derivatized, for example, into chiral sulfoxides, without any loss of enantiomeric purity. nih.gov

Table 2: Chiral Brønsted Acid-Catalyzed Asymmetric Oxidation of N-Acylsulfenamides Data sourced from research on the asymmetric oxidation of N-acyl sulfenamides using H₂O₂. nih.govresearcher.life

N-Acylsulfenamide SubstrateChiral Phosphoric Acid CatalystOxidantYield (%)Enantioselectivity (ee %)
N-(Phenylthio)benzamide(R)-TRIP35% H₂O₂9596
N-(4-Chlorophenylthio)benzamide(R)-TRIP35% H₂O₂9295
N-(Naphthalen-2-ylthio)benzamide(R)-STRIP35% H₂O₂9697
N-(4-Methoxyphenylthio)benzamide(R)-TRIP35% H₂O₂9394

S-Trideuteromethylation of Sulfenamides for Deuterated Sulfilimines

No specific research findings on the S-trideuteromethylation of N,N-Dimethyl-tert-butylsulfenamide to yield deuterated sulfilimines are currently available in the reviewed literature. This specific transformation, which would involve the introduction of a trideuteromethyl group onto the sulfur atom of the sulfenamide, remains an underexplored area of research for this particular substrate.

Catalytic Applications in Various Organic Transformations

A review of the scientific literature did not reveal any specific instances where This compound has been employed as a catalyst in organic transformations. While related sulfur and nitrogen-containing compounds have been investigated for their catalytic activities, the catalytic potential of this specific sulfenamide has not been documented.

Spectroscopic and Computational Approaches in N,n Dimethyl Tert Butylsulfenamide Research

Application of Spectroscopic Characterization Techniques in Structural Elucidation

Spectroscopic techniques are fundamental to the structural confirmation of N,N-Dimethyl-tert-butylsulfenamide. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to build a complete picture of the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the nine equivalent protons of the tert-butyl group would produce a single, strong singlet signal. The six equivalent protons of the two N-methyl groups would also appear as a distinct singlet. The integration of these signals (in a 9:6 or 3:2 ratio) would confirm the relative number of protons in these different chemical environments.

In the ¹³C NMR spectrum, distinct signals would be observed for the quaternary carbon and the three methyl carbons of the tert-butyl group, as well as for the N-methyl carbons. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For instance, ¹³C NMR chemical shifts for the related compound N,N-dimethyl-tert-butylamine show a signal for the N-methyl carbons and distinct signals for the carbons of the tert-butyl group. spectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative and based on typical chemical shifts for the functional groups.

Nucleus Functional Group Predicted Chemical Shift (ppm) Multiplicity
¹H -C(CH ₃)₃ ~1.3 Singlet
¹H -N(CH ₃)₂ ~2.7 Singlet
¹³C -C (CH₃)₃ ~55-60 -
¹³C -C(C H₃)₃ ~30 -

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the specific functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, the IR spectrum would be characterized by several key absorption bands. The C-H stretching vibrations of the methyl and tert-butyl groups are expected in the 2800-3000 cm⁻¹ region. docbrown.info The C-N stretching vibration, characteristic of aliphatic amines, typically appears in the 1020-1220 cm⁻¹ range. docbrown.info The S-N bond stretch, which is central to the sulfenamide (B3320178) structure, is generally a weaker absorption found in the fingerprint region.

Table 2: Characteristic IR Absorption Bands for this compound This table is illustrative and based on typical IR frequencies for the functional groups.

Functional Group Bond Vibration Characteristic Wavenumber (cm⁻¹)
Alkyl groups C-H stretch 2800 - 3000
Dimethylamino C-N stretch 1020 - 1220

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the electron ionization (EI) mass spectrum of this compound, a molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern would likely show characteristic losses, such as the loss of a tert-butyl group or a methyl group, which helps in confirming the proposed structure. This technique is crucial for determining the elemental composition when using high-resolution mass spectrometry.

Computational Chemistry for Mechanistic Elucidation and Predictive Studies

Computational chemistry serves as a powerful complement to experimental work, offering deep insights into molecular structure, stability, and reactivity that can be difficult to probe in the lab. For sulfenamides, these methods are key to understanding reaction mechanisms and predicting outcomes.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations have been successfully applied to related amide molecules like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) to determine their molecular structures. researchgate.net For this compound, DFT can be used to calculate optimized molecular geometries, including bond lengths (S-N, S-C, N-C), bond angles, and dihedral angles. researchgate.net These calculations can predict the most stable conformation of the molecule and provide insights into the electronic distribution, such as atomic charges and molecular orbital energies. This information is crucial for understanding the molecule's reactivity, particularly the nucleophilic or electrophilic nature of the sulfur and nitrogen atoms.

Table 3: Hypothetical Geometric Parameters for this compound Calculated by DFT This table is illustrative, showing the type of data obtained from DFT calculations based on studies of similar molecules.

Parameter Bond/Angle Calculated Value
Bond Length S-N ~1.68 Å
Bond Length S-C ~1.85 Å
Bond Length N-C (methyl) ~1.46 Å
Bond Angle C-S-N ~100°

Many chemical reactions can yield more than one product. The principles of kinetic and thermodynamic control determine the final product composition based on reaction conditions. wikipedia.org

Kinetic Control : At lower temperatures or with short reaction times, the major product is the one that is formed fastest (i.e., via the pathway with the lowest activation energy). This is the kinetic product. youtube.com

Thermodynamic Control : At higher temperatures and with longer reaction times, the reaction becomes reversible, allowing equilibrium to be established. The major product is the most stable one (i.e., the one with the lowest Gibbs free energy), known as the thermodynamic product. wikipedia.orglibretexts.org

In the context of sulfenamide chemistry, reactions such as rearrangements or additions could potentially lead to different isomers. For example, the thermal rearrangement of a related compound, tert-butylsulfinamide, leads to the formation of a more stable product, suggesting thermodynamic control under those conditions. beilstein-journals.org By using computational methods to map the energy profile of competing reaction pathways for this compound, researchers can predict whether a reaction will be under kinetic or thermodynamic control and how to manipulate conditions to favor the desired product. youtube.com

Understanding a chemical reaction mechanism requires identifying the transition states—the high-energy structures that connect reactants to products. Computational modeling is an essential tool for locating and characterizing these fleeting structures. For reactions involving this compound, such as nucleophilic substitution at the sulfur atom or electrophilic addition, computational methods can map the entire reaction pathway.

This involves calculating the energies of reactants, products, intermediates, and transition states. Models for related N-sulfinyl imines propose cyclic transition states involving coordination of a metal cation to both the nitrogen and oxygen atoms to explain the stereochemical outcome of reactions. nih.gov Similarly, for this compound, modeling can elucidate how reactants approach each other, how bonds are broken and formed, and what factors (e.g., sterics, electronics) control the reaction's feasibility and selectivity. This knowledge is fundamental for designing new synthetic methods and for controlling the outcome of chemical transformations involving this class of compounds.

Future Perspectives and Emerging Research Areas for N,n Dimethyl Tert Butylsulfenamide

Development of Novel and Efficient Synthetic Routes for the Chemical Compound

The synthesis of sulfenamides and related sulfinamides is a cornerstone of their application. Research is focused on developing more efficient, scalable, and environmentally benign methods. While direct synthetic routes for N,N-Dimethyl-tert-butylsulfenamide are not extensively documented in recent high-impact literature, methodologies for the broader class of N-acylsulfenamides and the highly related N-(tert-butylsulfinyl) imines provide significant insight into future directions.

A common approach to N-acylsulfenamides involves the reaction of amides with sulfenyl chlorides; however, this method often uses corrosive and toxic reagents like chlorine gas. nih.gov A more modern approach involves the coupling of amides with N-thiosuccinimides. nih.gov Research has identified sodium hydride as an optimal base for this transformation, achieving high yields. nih.gov For instance, the synthesis of N-pivaloylsulfenamide from pivalamide (B147659) and N-(phenylthio)succinimide using sodium hydride resulted in an 88% yield. nih.gov

Another area of development is the catalyst-free synthesis of related N-(tert-butylsulfinyl) imines, which are crucial intermediates. These methods involve the direct condensation of 2-methyl-2-propanesulfinamide (tert-butanesulfinamide) with various aldehydes. The reactions proceed efficiently by simply heating the reactants in ethanol, circumventing the need for catalysts like titanium (IV) or copper (II) sulfate (B86663) that are often required in other protocols.

Table 1: Comparison of Synthetic Methods for Sulfenamide (B3320178) and Sulfinyl Imine Synthesis

Product Type Reactants Conditions Yield Reference
N-Acylsulfenamide Pivalamide, N-(phenylthio)succinimide Sodium Hydride, 0.2 M 90% nih.gov
N-(tert-Butylsulfinyl)imine 4-Methoxybenzaldehyde, tert-Butanesulfinamide Ethanol, 60-70°C, Catalyst-free 94%
N-(tert-Butylsulfinyl)imine 4-(tert-Butyl)benzaldehyde, tert-Butanesulfinamide Ethanol, 60-70°C, Catalyst-free 92%

Future work will likely focus on expanding the substrate scope of these catalyst-free methods and adapting them for the direct synthesis of a wider variety of N-alkylsulfenamides, including this compound.

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The tert-butanesulfinyl group is renowned for its ability to act as a powerful chiral auxiliary, guiding stereoselective transformations. nih.govrsc.org The N-tert-butanesulfinyl imines, formed from the condensation of aldehydes and ketones with tert-butanesulfinamide, are stable and highly reactive electrophiles. nih.govresearchgate.net They readily undergo nucleophilic additions, cycloadditions, and Mannich-like reactions with excellent diastereoselectivity. nih.gov

Emerging research continues to explore the application of these intermediates in the asymmetric synthesis of complex nitrogen-containing heterocycles, which are prevalent motifs in natural products and therapeutic agents. nih.govrsc.org Recent studies have demonstrated their utility in synthesizing a diverse array of heterocyclic systems. nih.gov

Table 2: Synthesis of N-Heterocycles using tert-Butanesulfinamide-derived Intermediates

Heterocycle Class Key Transformation Intermediate Application/Product Reference
Piperidines Aza-Achmatowicz Rearrangement / Pd-catalysed arylation Chiral Dihydropyridinone Synthesis of 2-arylpiperidines nih.gov
Pyrazoles Nucleophilic addition of 4-picolyl lithium Sulfinimine from (S)-tert-butanesulfinamide PDE4 inhibitors for anti-inflammatory diseases nih.gov

Future research is expected to uncover new cycloaddition pathways and cascade reactions initiated by the sulfinyl group, leading to the rapid assembly of molecular complexity from simple precursors. The unique electronic properties of the sulfenamide bond in compounds like this compound could be exploited in novel bond-forming reactions, a currently underexplored area.

Innovative Catalytic Applications of this compound in Organic Synthesis

While tert-butanesulfinamide itself is primarily used as a stoichiometric chiral auxiliary, its structural motif is being incorporated into the design of novel chiral catalysts. nih.govrsc.org This represents a shift from substrate-control to catalyst-control, a more atom-economical approach.

A notable example is the development of N-tert-butyl sulfinyl squaramide, a new type of chiral hydrogen-bond donor (HBD) catalyst. nih.gov This catalyst, which integrates the tert-butylsulfinyl group into a squaramide framework, has proven highly efficient in the enantioselective Friedel-Crafts alkylation of indoles with acyl phosphonates. nih.gov This demonstrates how the stereodirecting influence of the sulfinyl group can be harnessed within a catalytic cycle.

Furthermore, the related tert-butylsulfonamide (B1227323) has been identified as an effective nitrogen source for catalytic aminohydroxylation and aziridination of olefins, functioning similarly to Chloramine-T but with the advantage that the sulfonyl-nitrogen bond is easily cleaved under mild acidic conditions. nih.gov This expands the catalytic utility of tert-butylated sulfur-nitrogen compounds into important oxidation reactions.

Future research will likely focus on designing new ligands and organocatalysts that incorporate the this compound scaffold to leverage its specific steric and electronic properties in asymmetric catalysis.

Integration with Modern Synthetic Methodologies, such as Flow Chemistry or Electrochemistry

The integration of sulfenamide synthesis and application with modern technologies like flow chemistry and electrochemistry promises to enhance safety, efficiency, and sustainability.

Electrochemistry: This technology offers a green alternative to traditional chemical redox agents by using electricity as a "traceless" reagent. nih.gov Electrochemical methods have been successfully developed for synthesizing sulfonamide derivatives by oxidizing 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, achieving yields of 55-76%. rsc.orgresearchgate.net Another innovative approach is the intramolecular anodic dehydrogenative N–N coupling to form N,N′-disubstituted indazolin-3-ones, which proceeds under mild conditions with inexpensive graphite (B72142) electrodes. nih.gov These precedents suggest that the electrochemical synthesis of sulfenamides from thiols and amines is a viable and promising research avenue. The direct electrosynthesis of commodity chemicals like N,N-dimethylformamide from CO2 and nitrates further highlights the power of this approach for C-N bond formation. researchgate.net

The future in this area involves designing integrated electrochemical flow cells for the clean synthesis of this compound and its derivatives, followed by their direct use in subsequent catalytic or synthetic steps within a continuous manufacturing process.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Dimethyl-tert-butylsulfenamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A typical procedure involves using (S)-tert-butanesulfinamide, aryl halides, and a catalyst system (e.g., Pd₂(dba)₃ with tBu-XPhos) in toluene/water at 90°C for 20 hours. Post-reaction purification via silica gel chromatography (petroleum ether/ethyl acetate, 5:1 v/v) yields the product with ~86% efficiency. Key parameters include inert atmosphere (argon), stoichiometric control of NaOH, and crystallization in petroleum ether/ethyl acetate mixtures .
Key Reaction Parameters
Catalyst: Pd₂(dba)₃ (2 mol%)
Ligand: tBu-XPhos (5 mol%)
Solvent: Toluene/H₂O (10:0.3 mL)
Temperature: 90°C
Purification: Silica column

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.33 ppm for tert-butyl protons, δ 56.3 ppm for sulfonamide carbons) .
  • IR Spectroscopy : Peaks at 3452 cm⁻¹ (N–H stretch) and 1053 cm⁻¹ (S=O stretch) confirm functional groups .
  • X-ray Crystallography : Resolves bond lengths (e.g., N–C(aryl) = 1.403 Å) and hydrogen-bonding networks .
  • ESI-MS : Validates molecular weight (e.g., [M–H]⁻ at m/z 194) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Store samples in amber glass vials at –20°C, 4°C, and 25°C for 1–6 months.
  • Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and track impurity peaks. Stability is influenced by moisture sensitivity; anhydrous sodium sulfate is recommended for drying during synthesis .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to potential sulfonamide toxicity. Waste should be segregated in labeled containers for professional disposal. Emergency measures include rinsing exposed areas with water for 15 minutes and consulting a physician .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for chiral auxiliary applications?

  • Methodological Answer : Employ chiral palladium catalysts (e.g., (S)-tert-butanesulfinamide) to control stereochemistry. Optimize enantiomeric excess (ee) by adjusting ligand chirality (e.g., tBu-XPhos vs. Josiphos) and reaction time. Monitor ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) .

Q. What computational strategies resolve contradictions in bond-length data between crystallography and DFT models?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare theoretical bond lengths (e.g., N–C(aryl)) with crystallographic data. Discrepancies >0.05 Å suggest electron delocalization or crystal packing effects. Validate with Natural Bond Orbital (NBO) analysis to quantify resonance contributions .
Bond Length Comparison
X-ray: N–C(aryl) = 1.403 Å
DFT: N–C(aryl) = 1.435 Å
Discrepancy: 0.032 Å

Q. How can researchers address inconsistencies in purity assays (GC vs. NMR)?

  • Methodological Answer : Cross-validate using orthogonal methods:

  • GC : Use a DB-5 column (30 m × 0.25 mm) with FID detector; calibrate with certified reference standards.
  • ¹H NMR : Quantify purity via integration of tert-butyl protons (δ 1.33 ppm) against an internal standard (e.g., TMS). Discrepancies >2% indicate volatile impurities undetected by NMR .

Q. What role does this compound play in asymmetric catalysis, and how is its efficacy quantified?

  • Methodological Answer : As a chiral sulfinamide, it facilitates asymmetric C–N bond formation. Test catalytic efficiency in model reactions (e.g., allylic amination) by measuring turnover frequency (TOF) and enantioselectivity. Compare with tert-butylsulfonamide analogs to assess steric/electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.